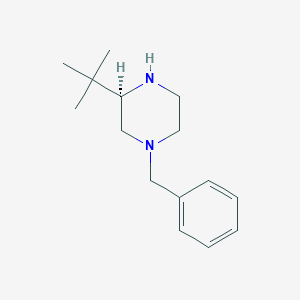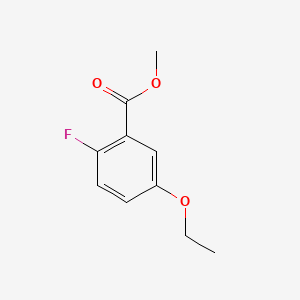
Methyl 5-ethoxy-2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethoxy-2-fluorobenzoate typically involves the esterification of 5-ethoxy-2-fluorobenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These methods utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield . The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-ethoxy-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as 5-ethoxy-2-methoxybenzoate.
Reduction: Methyl 5-ethoxy-2-fluorobenzyl alcohol.
Oxidation: 5-ethoxy-2-fluorobenzoic acid.
Applications De Recherche Scientifique
Methyl 5-ethoxy-2-fluorobenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and pharmacological studies.
Industry: Used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C10H11FO3 |
|---|---|
Poids moléculaire |
198.19 g/mol |
Nom IUPAC |
methyl 5-ethoxy-2-fluorobenzoate |
InChI |
InChI=1S/C10H11FO3/c1-3-14-7-4-5-9(11)8(6-7)10(12)13-2/h4-6H,3H2,1-2H3 |
Clé InChI |
ZBKPDVIELYOPGN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


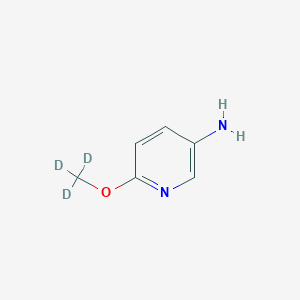
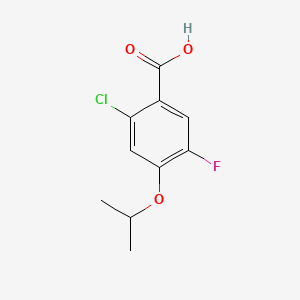
![(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)
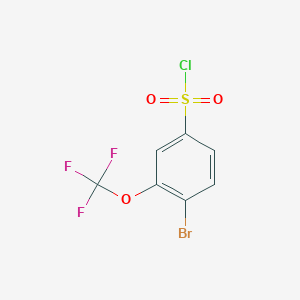
![(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14029009.png)

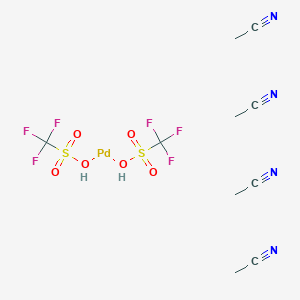
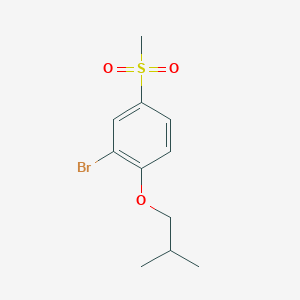
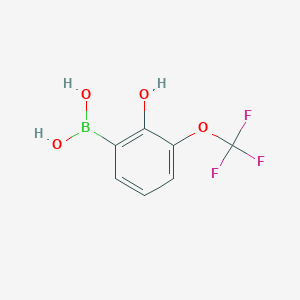

![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
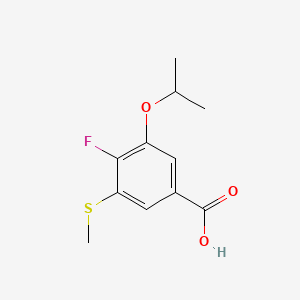
![2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029053.png)
